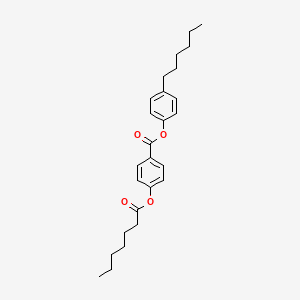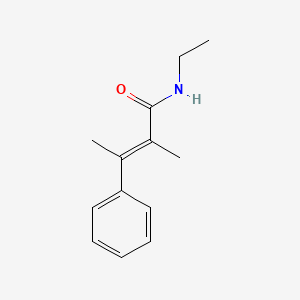
5-Chloro-2-ethylpent-4-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-ethylpent-4-enal is an organic compound with the molecular formula C7H11ClO. It is a chlorinated aldehyde that features both an alkene and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethylpent-4-enal can be achieved through several methods. One common approach involves the chlorination of 2-ethylpent-4-enal. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-ethylpent-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2), under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in water or amines in an organic solvent.
Major Products Formed
Oxidation: 5-Chloro-2-ethylpentanoic acid.
Reduction: 5-Chloro-2-ethylpent-4-enol.
Substitution: 5-Hydroxy-2-ethylpent-4-enal or 5-Amino-2-ethylpent-4-enal.
Applications De Recherche Scientifique
5-Chloro-2-ethylpent-4-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and alkenes. It serves as a model substrate for investigating the activity of various enzymes.
Medicine: Research into the potential biological activity of this compound and its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism by which 5-Chloro-2-ethylpent-4-enal exerts its effects depends on the specific reaction or application. In general, the aldehyde group is highly reactive and can form covalent bonds with nucleophiles, while the alkene group can undergo addition reactions. The chlorine atom can participate in substitution reactions, making the compound versatile in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-methylpent-4-enal: Similar structure but with a methyl group instead of an ethyl group.
2-Chloro-3-ethylpent-4-enal: Chlorine atom positioned differently on the carbon chain.
5-Bromo-2-ethylpent-4-enal: Bromine atom instead of chlorine.
Uniqueness
5-Chloro-2-ethylpent-4-enal is unique due to the combination of its functional groups and the position of the chlorine atom. This specific arrangement imparts distinct reactivity patterns and makes it a valuable compound for various chemical and biological studies.
Propriétés
Numéro CAS |
54814-15-2 |
|---|---|
Formule moléculaire |
C7H11ClO |
Poids moléculaire |
146.61 g/mol |
Nom IUPAC |
5-chloro-2-ethylpent-4-enal |
InChI |
InChI=1S/C7H11ClO/c1-2-7(6-9)4-3-5-8/h3,5-7H,2,4H2,1H3 |
Clé InChI |
MPUFMUPVNKWLQJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC=CCl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



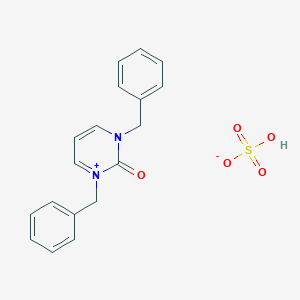

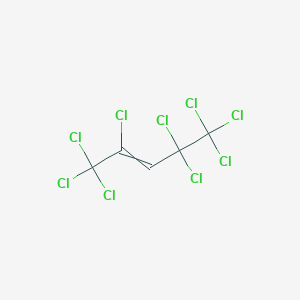

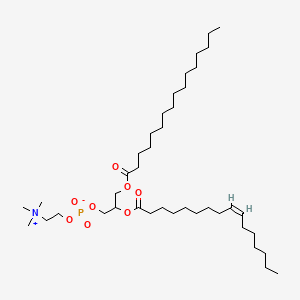
![3-[Butyl(dimethyl)silyl]propanoic acid](/img/structure/B14643439.png)
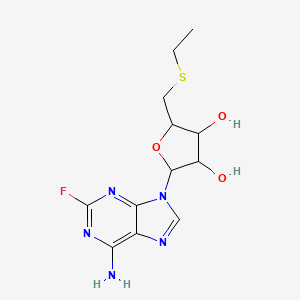
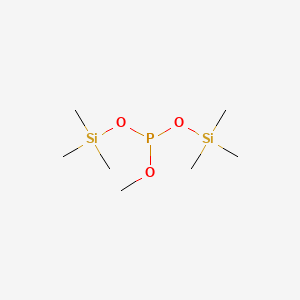
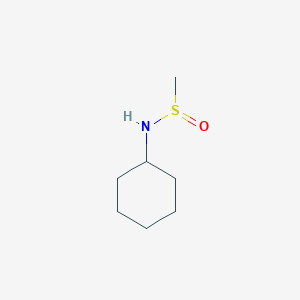
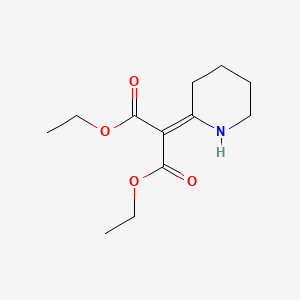
![Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)
